![molecular formula C38H32P2 B14250019 [[1,1'-Biphenyl]-3,5-diylbis(methylene)]bis(diphenylphosphane) CAS No. 184714-26-9](/img/structure/B14250019.png)
[[1,1'-Biphenyl]-3,5-diylbis(methylene)]bis(diphenylphosphane)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[[1,1’-Biphenyl]-3,5-diylbis(methylene)]bis(diphenylphosphane) is an organophosphorus compound that serves as a ligand in coordination chemistry. It is known for its ability to form stable complexes with various metals, making it valuable in catalysis and other chemical applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [[1,1’-Biphenyl]-3,5-diylbis(methylene)]bis(diphenylphosphane) typically involves the reaction of [1,1’-Biphenyl]-3,5-diylbis(methylene) with diphenylphosphane under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used include tetrahydrofuran (THF) and dichloromethane. The reaction may require a catalyst, such as palladium, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is typically purified using techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
[[1,1’-Biphenyl]-3,5-diylbis(methylene)]bis(diphenylphosphane) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphine hydrides.
Substitution: The compound can participate in substitution reactions where one of the phenyl groups is replaced by another substituent.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often require a catalyst, such as palladium or platinum, and are carried out in solvents like THF or dichloromethane.
Major Products
Oxidation: Phosphine oxides.
Reduction: Phosphine hydrides.
Substitution: Various substituted phosphines depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
[[1,1’-Biphenyl]-3,5-diylbis(methylene)]bis(diphenylphosphane) has numerous applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form stable metal complexes.
Biology: The compound’s metal complexes are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing into the use of these complexes in drug delivery systems and as therapeutic agents.
Industry: The compound is used in the production of fine chemicals and in various catalytic processes in the chemical industry.
Wirkmechanismus
The mechanism by which [[1,1’-Biphenyl]-3,5-diylbis(methylene)]bis(diphenylphosphane) exerts its effects is primarily through its role as a ligand. It forms stable complexes with metals, which can then participate in various catalytic cycles. The compound’s ability to stabilize metal centers and facilitate electron transfer is key to its effectiveness in catalysis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bis(diphenylphosphino)methane: Another organophosphorus compound with similar ligand properties.
2,2’-Bis(diphenylphosphino)-1,1’-binaphthyl: Known for its use in asymmetric catalysis.
Uniqueness
[[1,1’-Biphenyl]-3,5-diylbis(methylene)]bis(diphenylphosphane) is unique due to its specific biphenyl backbone, which provides a distinct steric and electronic environment. This uniqueness allows it to form complexes with different properties compared to other similar ligands, making it valuable in specialized catalytic applications.
Eigenschaften
CAS-Nummer |
184714-26-9 |
|---|---|
Molekularformel |
C38H32P2 |
Molekulargewicht |
550.6 g/mol |
IUPAC-Name |
[3-(diphenylphosphanylmethyl)-5-phenylphenyl]methyl-diphenylphosphane |
InChI |
InChI=1S/C38H32P2/c1-6-16-33(17-7-1)34-27-31(29-39(35-18-8-2-9-19-35)36-20-10-3-11-21-36)26-32(28-34)30-40(37-22-12-4-13-23-37)38-24-14-5-15-25-38/h1-28H,29-30H2 |
InChI-Schlüssel |
GAOKNUJVEMLRMO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC(=CC(=C2)CP(C3=CC=CC=C3)C4=CC=CC=C4)CP(C5=CC=CC=C5)C6=CC=CC=C6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(4R,7S)-4,7-Dimethyl-4,5,6,7-tetrahydrocyclopenta[c]pyran-1(3H)-one](/img/structure/B14249941.png)
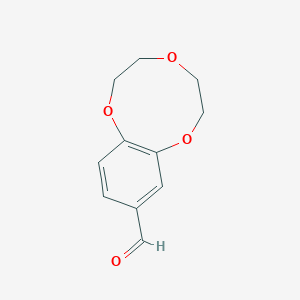
![Ethyl 2-[(thiophen-2-yl)methylidene]hydrazine-1-carbodithioate](/img/structure/B14249952.png)
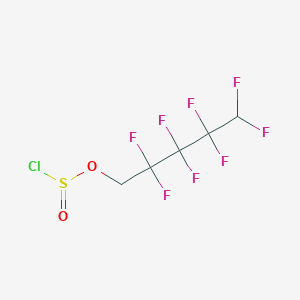
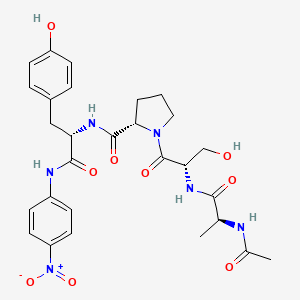
![Benzene, 1,3,5-tris[(5-bromopentyl)oxy]-](/img/structure/B14249967.png)
![N,N-Bis(3,4-dimethylphenyl)-4'-methoxy[1,1'-biphenyl]-4-amine](/img/structure/B14249972.png)

![{2,4-Dihydroxy-3-[(pentan-3-yl)amino]phenyl}(phenyl)methanone](/img/structure/B14249984.png)
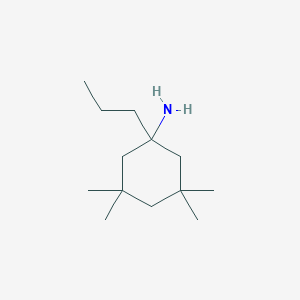
![Ethyl methyl[(methylamino)methyl]phosphinate](/img/structure/B14249998.png)

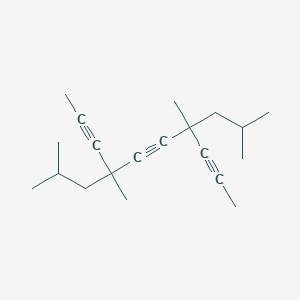
![4-Pyridinecarboxaldehyde, 2-[[(1S)-1-phenylethyl]amino]-](/img/structure/B14250008.png)
